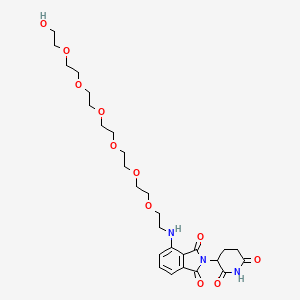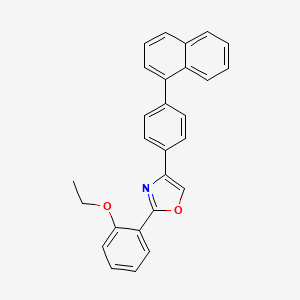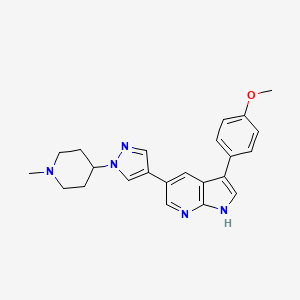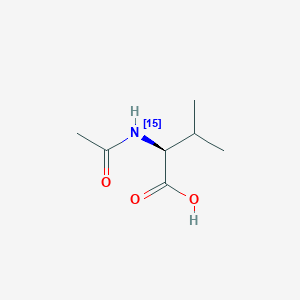
Dilaurylglycerosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilaurylglycerosulfate is a chemical compound with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.79 g/mol . It is primarily used as a co-emulsifier in diagnostic tests for the determination of lipase activity . The compound is known for its ability to facilitate stable emulsification, which is crucial in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dilaurylglycerosulfate is synthesized through the esterification of glycerol with lauric acid, followed by sulfonation. The reaction typically involves the following steps:
Esterification: Glycerol reacts with lauric acid in the presence of a catalyst such as sulfuric acid to form dilaurylglycerol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. High-speed stirring, shaking, and ultrasonic treatment are employed to ensure stable emulsification and minimize experimental errors .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the lauryl chains, leading to the formation of carboxylic acids.
Reduction: The sulfate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Lauric acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycerol derivatives.
Applications De Recherche Scientifique
Dilaurylglycerosulfate has a wide range of applications in scientific research:
Biology: Employed in studies involving lipid metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests for conditions related to lipid metabolism disorders.
Industry: Applied in the formulation of emulsions and surfactants for various industrial processes.
Mécanisme D'action
Dilaurylglycerosulfate acts as an emulsifier by increasing the surface area of the reaction interface. The compound has both hydrophilic (sulfate group) and hydrophobic (lauryl chains) regions, allowing it to stabilize emulsions by reducing surface tension. This stabilization enhances the catalytic activity and specificity of lipase enzymes in diagnostic assays .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another sulfate-based surfactant used in biochemical assays.
Lauryl sulfate: Similar in structure but with a single lauryl chain.
Glycerol monolaurate: Contains a single lauryl chain esterified to glycerol.
Uniqueness: Dilaurylglycerosulfate is unique due to its dual lauryl chains and sulfate group, which provide superior emulsification properties compared to similar compounds. This makes it particularly effective in enhancing the stability and accuracy of lipase activity assays .
Propriétés
Formule moléculaire |
C27H56O6S |
|---|---|
Poids moléculaire |
508.8 g/mol |
Nom IUPAC |
2,3-didodecoxypropyl hydrogen sulfate |
InChI |
InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30) |
Clé InChI |
YRGBJPWCSAZWNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)

